molecular formula C19H17ClN4O2 B5584856 3-(4-chlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5584856
M. Wt: 368.8 g/mol
InChI Key: NYVQNCFSYHUZQU-CIAFOILYSA-N
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Description

The compound 3-(4-chlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted at position 3 with a 4-chlorophenyl group and a hydrazide moiety forming a Schiff base with a 4-ethoxyphenyl methylidene group. Pyrazole derivatives are widely explored for pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, due to their ability to modulate enzyme activity and interact with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-2-26-16-9-3-13(4-10-16)12-21-24-19(25)18-11-17(22-23-18)14-5-7-15(20)8-6-14/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVQNCFSYHUZQU-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 4-ethoxybenzaldehyde and hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hydrazide Moiety

The hydrazide moiety’s arylidene group significantly influences electronic properties and bioactivity. Key analogs include:

Compound Name Hydrazide Substituent Pyrazole Substituent Biological Activity/Properties Reference
Target Compound 4-Ethoxyphenyl 4-Chlorophenyl Not explicitly reported N/A
3-(4-Chlorophenyl)-N'-[(4-nitrophenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Nitrophenyl 4-Chlorophenyl Enhanced electron-withdrawing effects; activity not reported
N'-[(5-Bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 5-Bromo-2-hydroxyphenyl 4-Ethoxyphenyl Screening compound; potential bioactivity inferred
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 5-Chloro-2-hydroxyphenyl 4-Chlorophenyl Potent A549 lung cancer cell inhibition (IC50: 1.2 µM)
N'-[(4-Methylphenyl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl 4-Ethoxyphenyl Increased lipophilicity; activity not reported
  • Electron-Donating vs.
  • Halogen and Hydroxy Modifications : The bromo-hydroxy substituent in introduces both steric bulk and hydrogen-bonding capacity, which could enhance target binding in specific biological contexts.

Pyrazole Core Modifications

Variations in the pyrazole’s aryl substituents alter steric and electronic profiles:

  • 4-Chlorophenyl vs. 4-Ethoxyphenyl: The target’s 4-chlorophenyl group provides a hydrophobic and electron-withdrawing effect, stabilizing the pyrazole core.
  • Thienyl and Heterocyclic Substitutions : Compounds like N′-(1-(4-chlorophenyl)ethylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide introduce sulfur-containing heterocycles, which may enhance binding to metal-containing enzymes or redox-active targets.

Computational and Spectroscopic Insights

  • DFT Studies : Compounds with 4-chlorophenyl groups underwent DFT optimization using B3LYP/6-311++G(d), revealing stabilized HOMO-LUMO gaps (~4.5 eV) and low energy barriers (<10 kcal/mol) for E/Z isomerization in solution .
  • Spectroscopic Characterization : IR and NMR data for analogs (e.g., ) confirm Schiff base formation (C=N stretch ~1600 cm⁻¹) and aryl group conformations, critical for validating synthetic routes .

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